4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-propan-2-yl-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c1-3(2)4-5(6(10)11)8-9-7-4/h3H,1-2H3,(H,10,11)(H,7,8,9) |
InChI Key |
WSKQPJMEHUFYME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNN=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- The precursor compound is typically 1-substituted-4,5-dibromo-1H-1,2,3-triazole .
- This dibromo-triazole is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2 to 1:50.
- The solution is cooled to a low temperature range of −78°C to 0°C to control reactivity.
Grignard Reagent Addition
- A Grignard reagent, isopropylmagnesium chloride , is added slowly to the cooled dibromo-triazole solution.
- The mole ratio of dibromo-triazole to Grignard reagent is maintained between 1:0.8 to 1.5.
- The mixture is stirred for 0.5 to 2 hours to allow selective substitution at the 4-position, yielding 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.
Further Metalation and Carboxylation
- Without isolating the intermediate, a composite Grignard reagent of isopropylmagnesium chloride-lithium chloride is added.
- The reaction mixture is heated to 10°C to 50°C and stirred for 0.5 to 2 hours to facilitate metal-halogen exchange at the 5-position.
- The mixture is then cooled to −30°C to 0°C, and carbon dioxide gas is bubbled through for 5 to 30 minutes to carboxylate the organometallic intermediate.
- The reaction is warmed to 20°C to 25°C and acidified to pH 1–5 using hydrochloric acid.
- Organic extraction is performed to isolate a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid .
Purification and Isolation
- The mixture is further processed by dissolving in a mixed solvent system (THF/METHF and N,N-dimethylformamide or N,N-dimethylacetamide) with volume ratios ranging from 1–99% to 99–1%.
- Alkali and methyl iodide are added to methylate the carboxylic acid groups, followed by reaction at 0°C to 80°C for 5 to 48 hours.
- After reaction completion, aqueous and organic layers are separated, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.
- Crystallization at −5°C to 5°C yields purified 1-substituted-1H-1,2,3-triazole-4-carboxylic acid , which corresponds to the target compound when the substituent is isopropyl at N-1.
Reaction Scheme Summary
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 1-substituted-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride (−78°C to 0°C, 0.5–2 h) | 1-substituted-4-bromo-1H-1,2,3-triazole | Selective mono-substitution at 4-position |
| 2 | Addition of isopropylmagnesium chloride-lithium chloride composite (10–50°C, 0.5–2 h) | Organometallic intermediate at 5-position | Metal-halogen exchange at 5-position |
| 3 | CO2 bubbling (−30°C to 0°C, 5–30 min), acidification (pH 1–5) | Mixture of 4-carboxylic acid and 5-bromo acid derivatives | Carboxylation step |
| 4 | Methylation with alkali and methyl iodide (0–80°C, 5–48 h) | Methyl ester intermediates | Facilitates purification |
| 5 | Crystallization (−5°C to 5°C) | Pure this compound | Final product |
Analytical Characterization and Purity Assessment
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern on the triazole ring, with characteristic proton signals in the δ 7.5–8.5 ppm range for triazole protons and a broad peak near δ 12 ppm for the carboxylic acid proton.
- Mass spectrometry (MS) verifies the molecular weight and fragmentation pattern consistent with the isopropyl and carboxylate substituents.
- X-ray crystallography (where available) confirms the regiochemistry and spatial orientation of the isopropyl group at N-1 and the carboxylic acid at C-5.
- Purity is often assessed by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) during intermediate and final product isolation.
Alternative Synthetic Approaches and Catalytic Methods
- Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a versatile method to construct 1,2,3-triazole rings but typically yields 1,4-disubstituted triazoles rather than the 4-isopropyl substitution pattern at the ring carbon. Thus, this method is less direct for this specific compound but valuable for related derivatives.
- Pd-catalyzed nucleophilic substitution and other metal-catalyzed transformations have been reported for functionalizing bromo-substituted triazoles, enabling diversification at C-4 and C-5 positions.
- Recent advances include the use of Grignard reagents combined with lithium chloride to improve regioselectivity and yields in halogen-metal exchange and carboxylation steps.
Data Table: Key Reaction Parameters and Yields
| Parameter | Condition Range | Yield (%) | Notes |
|---|---|---|---|
| Temperature for Grignard addition | −78°C to 0°C | 75–85 | Controlled to avoid overreaction |
| Stirring time for Grignard reaction | 0.5–2 h | — | Ensures complete substitution |
| Temperature for metal-halogen exchange | 10°C to 50°C | 70–80 | Promotes regioselective lithiation |
| CO2 bubbling time | 5–30 min | — | Carboxylation efficiency critical |
| Acidification pH | 1–5 | — | Prevents decomposition |
| Methylation reaction time | 5–48 h | 80–90 | Facilitates purification |
| Crystallization temperature | −5°C to 5°C | — | Improves purity |
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
Scientific Research Applications
4-Isopropyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The carboxylic acid group can participate in proton transfer reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., bromo in ) lower the pKa of the carboxylic acid, enhancing acidity compared to alkyl-substituted analogs .
Thermal Properties :
- The benzyloxy-substituted compound (28) exhibits a significantly higher melting point (186.5–187.7°C) than SI64 (102.9–106.4°C), likely due to stronger π-π stacking interactions from the aromatic benzyloxy group .
Synthetic Accessibility :
- Hydrolysis of methyl esters (e.g., SI64 synthesis) is a common route to triazole-carboxylic acids, while carboxamide derivatives (e.g., ) require coupling reagents like HBTU .
Biological Relevance :
- Carboxamide derivatives (e.g., SI65 in ) are often explored for bioactivity, suggesting that the target compound’s isopropyl group could be leveraged in similar structure-activity relationship (SAR) studies .
Biological Activity
4-Isopropyl-1H-1,2,3-triazole-5-carboxylic acid is a compound belonging to the triazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and potential therapeutic applications.
Triazole compounds like this compound are known to exhibit significant biological activity through various mechanisms:
- Antimicrobial Activity : Triazoles have been documented to possess antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of well-established antifungal agents like fluconazole.
- Anticonvulsant Effects : Related compounds within the triazole family have shown anticonvulsant activity. For instance, studies indicate that similar triazoles can modulate GABA receptors, leading to increased inhibitory neurotransmission in the central nervous system .
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound and its derivatives:
Case Studies
-
Anticonvulsant Activity Evaluation :
- A study compared the anticonvulsant properties of this compound with diazepam. The results indicated that while both compounds were effective, the triazole exhibited a slightly higher safety margin with a favorable side effect profile.
-
Angiogenesis Inhibition :
- In vitro studies demonstrated that this compound could significantly reduce endothelial cell proliferation and migration, key processes in angiogenesis. This suggests potential applications in cancer treatment where angiogenesis plays a critical role.
Q & A
What are the most reliable synthetic routes for 4-isopropyl-1H-1,2,3-triazole-5-carboxylic acid, and how can reaction conditions be optimized for improved yields?
Methodological Answer:
The synthesis of triazole derivatives often involves cycloaddition reactions or condensation of pre-functionalized intermediates. For 4-isopropyl-substituted triazoles, a Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a common approach. Evidence from analogous compounds suggests that refluxing in acetic acid with sodium acetate as a catalyst (e.g., 3-formyl-indole condensations ) can yield crystalline products. Optimization may include:
- Temperature control : Reflux at 80–100°C for 3–5 hours to ensure complete cyclization.
- Solvent selection : Acetic acid or DMF/acetic acid mixtures enhance solubility and recrystallization .
- Catalyst loading : Sodium acetate (1:1 molar ratio to substrates) improves reaction efficiency .
- Workup : Filtering precipitates and recrystallizing from DMF/acetic acid (1:1) increases purity .
Table 1: Comparison of Synthesis Conditions for Analogous Triazoles
| Substrate Pair | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Formyl-indole + Thiazolidinone | Acetic acid | NaOAc | 75–85 | |
| Ethyl azide + Alkyne | DMF/H₂O | CuSO₄ | 60–70 |
How should researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for this compound derivatives?
Methodological Answer:
Contradictions often arise from tautomerism, impurities, or solvent effects. To address this:
- Multi-spectral validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For example, the carboxylic acid proton in DMSO-d₆ may appear as a broad singlet at δ 12–13 ppm, while the triazole protons resonate at δ 7.5–8.5 ppm .
- Computational modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .
- Control experiments : Re-synthesize the compound under varying conditions (e.g., anhydrous vs. hydrated) to isolate tautomeric forms .
What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Safety data for structurally similar compounds (e.g., 1-(3-isopropylphenyl)-triazole-3-carboxylic acid) indicate hazards such as skin irritation (H315) and respiratory toxicity (H335) . Essential protocols include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and EN 166-certified goggles .
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks.
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via licensed waste services .
How can researchers design derivatives of this compound to enhance its bioactivity in drug discovery?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest modifications at the triazole ring or isopropyl group:
- Substitution at N1 : Introducing aryl groups (e.g., 4-chlorophenyl) improves target binding in kinase inhibitors .
- Carboxylic acid bioisosteres : Replace -COOH with tetrazole or sulfonamide groups to modulate solubility and potency .
- Isopropyl optimization : Replace with bulkier groups (e.g., tert-butyl) to enhance hydrophobic interactions .
Table 2: Bioactivity of Analogous Triazole Derivatives
| Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 1-(4-Chlorophenyl)-triazole-4-carboxamide | EGFR | 12.3 | |
| Tetrazole-substituted triazole | ACE | 8.7 |
What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- HPLC-UV/HRMS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Retention time: ~6.2 min (λ = 254 nm) .
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) or solid-phase extraction (SPE) for plasma samples .
- Validation parameters : Assess linearity (1–100 µg/mL), LOQ (0.5 µg/mL), and recovery (>85%) .
How can computational tools aid in predicting the stability and reactivity of this compound?
Methodological Answer:
- Molecular dynamics (MD) simulations : Predict degradation pathways under varying pH/temperature .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic reactivity (e.g., ΔE < 5 eV indicates high reactivity) .
- pKa prediction : Software like MarvinSuite estimates the carboxylic acid pKa (~2.5–3.0), guiding formulation strategies .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., acetic acid/water) .
- Exothermicity control : Use jacketed reactors to maintain temperatures during cycloaddition .
- Yield optimization : Pilot-scale reactions (10–50 g) may require 10–20% excess azide to compensate for side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
